molecular formula C6H7NO4S2 B105520 3-(Methylsulfamoyl)thiophene-2-carboxylic acid CAS No. 64527-92-0

3-(Methylsulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B105520
CAS No.: 64527-92-0
M. Wt: 221.3 g/mol
InChI Key: NVUNRWVGRDVKGV-UHFFFAOYSA-N
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Description

3-(Methylsulfamoyl)thiophene-2-carboxylic acid is a high-value heterocyclic building block designed for advanced pharmaceutical and antimicrobial research. The compound features a thiophene ring—a five-membered aromatic ring containing sulfur—which is strategically substituted with a carboxylic acid and a methylsulfamoyl group, making it a versatile intermediate for constructing complex molecules . Thiophene-2-carboxamide derivatives are recognized as critical lead compounds in drug discovery due to their diverse biological activities . Researchers utilize this scaffold in the synthesis of novel molecules with potent antibacterial properties, particularly against pathogenic Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa . Furthermore, structurally similar thiophene carboxamide derivatives have demonstrated significant antioxidant activity in ABTS assays, highlighting the potential of this chemical class in addressing oxidative stress . Its defined molecular architecture facilitates key reactions in organic synthesis, supporting the development of active pharmaceutical ingredients (APIs) and specialized materials . This makes it an essential reagent for medicinal chemists exploring new therapeutic agents and structure-activity relationships (SAR).

Properties

IUPAC Name

3-(methylsulfamoyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c1-7-13(10,11)4-2-3-12-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUNRWVGRDVKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586286
Record name 3-(Methylsulfamoyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64527-92-0
Record name 2-Thiophenecarboxylic acid, 3-((methylamino)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064527920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylsulfamoyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-THIOPHENECARBOXYLIC ACID, 3-((METHYLAMINO)SULFONYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U7XX4GWR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Procedure

A patented method for regioselective carboxylation of thiophenes employs chlorosulfonyl isocyanate (CSI), enabling direct introduction of carboxylic acid groups at the 2-position. While originally developed for 3-methyl-2-thiophenecarboxylic acid, this approach can be adapted for sulfamoyl-containing substrates.

Reaction Workflow

  • CSI Addition : 3-Methylthiophene reacts with CSI in xylene at 80°C, forming an intermediate acyl isocyanate.

  • Hydrolysis : The intermediate is treated with aqueous NaOH at 100°C, yielding 3-methyl-2-thiophenecarboxylic acid.

Key Conditions :

  • Solvent: Xylene

  • Temperature: 80°C (CSI reaction), 100°C (hydrolysis)

  • Yield: 92.4% after purification

Compatibility with Sulfamoyl Groups

Introducing a sulfamoyl group prior to carboxylation may require protective group strategies. For instance, masking the sulfonamide as a tert-butyl carbamate (Boc) could prevent side reactions with CSI. Post-carboxylation deprotection would then yield the target compound.

Grignard Reaction-Based Synthesis

Grignard reagents offer a pathway to carboxylated thiophenes, though their use with sulfamoyl-functionalized substrates remains underexplored. A patent detailing 3-methyl-2-thiophenecarboxylic acid synthesis provides insights into scalable Grignard methodologies.

Procedure Overview

  • Grignard Formation : 2-Bromo-3-methylthiophene reacts with magnesium in THF, activated by alkyl halides (e.g., ethyl bromide).

  • Carboxylation : The Grignard reagent is quenched with CO₂, followed by acidification to yield the carboxylic acid.

Key Conditions :

  • Activators: Ethyl bromide (10 mol%)

  • Solvent: THF

  • Yield: 85–90%

Challenges with Sulfamoyl Substrates

Grignard reagents are highly reactive toward electrophilic sites, necessitating protection of the sulfamoyl group. Silane-based protecting groups (e.g., trimethylsilyl) may stabilize the sulfonamide during reagent formation.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYieldScalability
DiazotizationMethyl 3-aminothiophene-2-carboxylateDiazotization, sulfamation70–80%Industrial
CSI Carboxylation3-MethylthiopheneCSI addition, hydrolysis92.4%Pilot-scale
Grignard2-Bromo-3-methylthiopheneGrignard formation, CO₂ quenching85–90%Laboratory
Oxidation3-(Methylsulfanyl)thiopheneBromination, amination<50%Theoretical

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Thiophene-2,3-dicarboxylic acid.

    Reduction: 3-(Methylamino)thiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfamoyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is thought to affect cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky aryl groups (e.g., 4-bromo- or 3-nitrophenyl) generally reduce synthetic yields compared to smaller groups like methylsulfamoyl, likely due to steric hindrance during sulfonamide formation .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical determinants of bioavailability. While experimental logP values for this compound are unavailable, analogs provide context:

Compound Type Substituent Calculated clogP () Antiproliferative LD₅₀ (µM)
Thiophene-2-carboxylic acid (T3) -NH(4-methoxyphenyl) 2.1 18.5 (A431 cells)
Furan-2-carboxylic acid (F3) -NH(4-methoxyphenyl) 1.8 25.7 (A431 cells)
This compound (inferred) -SO₂NHCH₃ ~1.5–2.0* N/A

*Estimated based on methylsulfamoyl’s moderate hydrophobicity relative to aryl groups.

Key Observations :

  • The methylsulfamoyl group likely confers intermediate lipophilicity, balancing membrane permeability and aqueous solubility better than highly hydrophobic aryl substituents.
  • Thiophene derivatives generally exhibit lower LD₅₀ (higher potency) than furan analogs, attributed to thiophene’s aromatic stability and enhanced π-π interactions with biological targets .

Anticancer Activity

  • Compound 19b (): A thiophene-pyrrolotriazolopyrimidine hybrid with -SO₂NH(4-chlorophenyl) showed IC₅₀ values lower than doxorubicin against MCF7 cells, highlighting the importance of aryl-sulfonamide groups in DNA intercalation or topoisomerase inhibition .

Enzyme Inhibition

  • Compound 32 (): A bromo-carboxymethoxy thiophene derivative exhibited subnanomolar Ki (0.004 µM) against PTP1B phosphatase, underscoring the role of electron-withdrawing groups in enhancing enzyme binding .
  • β-Lactamase Inhibitors : Nitrophenyl- and bromophenyl-sulfonamide derivatives (Compounds 6, 11) showed moderate to high yields and melting points, suggesting thermal stability for formulation .

Antimicrobial Activity

  • Compound 4b (): A chlorophenyl-sulfonamide thiophene demonstrated broad-spectrum antibacterial activity, likely due to sulfonamide’s disruption of folate synthesis in bacteria .

Biological Activity

Overview

3-(Methylsulfamoyl)thiophene-2-carboxylic acid is a compound recognized for its potential biological activities, particularly in medicinal chemistry and biochemistry. It features a thiophene ring substituted with a methylsulfamoyl group, which enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₇N₁O₄S₂
  • CAS Number : 64527-92-0
  • Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can disrupt various cellular processes, including signal transduction and metabolic regulation. The compound's sulfonamide group is particularly significant in mediating these interactions, as it can participate in hydrogen bonding and electrostatic interactions with target enzymes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiophene carboxylic acids can inhibit the growth of various bacterial strains, suggesting a potential role in developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several enzymes:

  • Thromboxane Synthetase : Some derivatives have demonstrated strong inhibitory effects on thromboxane synthetase, which plays a crucial role in platelet aggregation and vasoconstriction .
  • D-amino Acid Oxidase : Inhibition of this enzyme has implications for neuroprotection and treatment of neurodegenerative diseases .

Potential Anti-Cancer Activity

Emerging studies suggest that this compound may possess anti-cancer properties. Its mechanism involves the modulation of pathways associated with cell proliferation and apoptosis. Preliminary data indicate that it could be effective against certain cancer cell lines, warranting further investigation .

Case Studies

  • Antimicrobial Screening : A study tested various thiophene derivatives against common pathogenic bacteria. Results indicated that some compounds exhibited significant inhibition zones, highlighting the potential for developing new antimicrobial agents.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

Compound NameStructureKey Activity
3-(Methylamino)sulfonylthiophene-2-carboxylic acidStructureModerate enzyme inhibition
5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acidStructureEnhanced antimicrobial activity

Q & A

Q. What are the recommended synthetic routes for 3-(Methylsulfamoyl)thiophene-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sulfonylation of thiophene derivatives. For example, coupling methylsulfamoyl chloride with a thiophene-2-carboxylic acid precursor under anhydrous conditions. Key steps include:

  • Catalyst Use : Employ palladium catalysts (e.g., Suzuki coupling) for regioselective functionalization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .
  • Validation : Confirm structural integrity via 1H^1H-NMR (δ 7.8–8.2 ppm for thiophene protons) and LC-MS (m/z 141.16 for molecular ion) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
  • Containment : Work in a fume hood to avoid inhalation. Avoid contact with strong oxidizers (e.g., peroxides) due to incompatibility risks .
  • Spill Management : Absorb with inert material (e.g., sand), dispose in sealed containers, and prevent environmental release .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How should researchers characterize the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 150°C .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12) via HPLC over 24 hours. Degradation products may include sulfur oxides .
  • Light Sensitivity : Store in amber vials at ambient temperatures; UV-Vis spectroscopy can detect photodegradation .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., anticancer vs. environmental effects) be resolved?

Methodological Answer:

  • Model Systems : Compare in vitro (e.g., human cancer cell lines) and in vivo (e.g., zebrafish ecotoxicity assays) results to contextualize dose-dependent effects .
  • Omics Profiling : Use transcriptomics to identify gene targets in cancer cells (e.g., apoptosis pathways) versus environmental species (e.g., soil microbiome disruption) .
  • Meta-Analysis : Cross-reference data from PubMed and EPA DSSTox to identify study biases (e.g., concentration ranges, assay protocols) .

Q. What methodologies elucidate the compound’s mechanism of action in disease models?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by mass spectrometry .
  • Kinetic Studies : Perform enzyme inhibition assays (e.g., tyrosine phosphatase inhibition) with IC50_{50} calculations .
  • In Silico Modeling : Dock the compound into protein active sites (e.g., MDM2-p53 interaction) using AutoDock Vina to predict binding modes .

Q. What are best practices for assessing environmental impact and degradation pathways?

Methodological Answer:

  • Degradation Studies : Expose the compound to UV light or soil microbes, then analyze metabolites via GC-MS. Major products include CO2_2, SOx_x, and methylsulfonamide derivatives .
  • Ecotoxicology : Use OECD Test Guidelines 201 (algae growth inhibition) and 211 (Daphnia reproduction) to evaluate aquatic toxicity .
  • Adsorption Analysis : Measure soil-water partition coefficients (KdK_d) to predict mobility and bioaccumulation potential .

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